Technical Monograph: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
Technical Monograph: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
The following technical guide details the chemical identity, pharmacological mechanism, and experimental applications of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea , a synthetic vanilloid agonist targeting the TRPV1 ion channel.
HExecutive Summary
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (often abbreviated in literature as N-vanillyl-N'-hexylurea ) is a synthetic analogue of capsaicin (8-methyl-N-vanillyl-6-nonenamide). Structurally, it replaces the amide linkage of naturally occurring capsaicinoids with a urea moiety and substitutes the varying fatty acyl tail with a defined
This compound serves as a critical chemical probe in nociception research. By modifying the "B-region" (linker) of the pharmacophore from an amide to a urea, researchers enhance hydrolytic stability against amidases while retaining specific binding affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It functions as an agonist, inducing calcium influx in sensory neurons, followed by rapid desensitization—a mechanism exploited for analgesic therapeutic development.
Chemical Identity & Structural Analysis[1]
The molecule consists of three distinct pharmacophoric regions essential for TRPV1 recognition:
| Region | Component | Function |
| A-Region (Head) | (4-hydroxy-3-methoxyphenyl)methyl | Hydrogen Bonding: The vanillyl group (homovanillic motif) forms critical H-bonds with the Tyr511 and Ser512 residues in the TRPV1 ligand-binding pocket. |
| B-Region (Linker) | Urea (-NH-CO-NH-) | Geometry & Stability: Replaces the planar amide bond. The urea linkage offers distinct hydrogen bond donor/acceptor profiles and increased resistance to enzymatic hydrolysis. |
| C-Region (Tail) | Lipophilicity: A 6-carbon hydrophobic tail that interacts with the hydrophobic channel gating loop. Note: The hexyl chain is shorter than the optimal octyl/nonyl chain found in capsaicin, typically resulting in lower potency but faster washout kinetics. |
Physicochemical Properties[2][3]
-
Solubility: Highly lipophilic; soluble in DMSO, Ethanol, and DMF. Poorly soluble in water.
-
Stability: The urea bond is chemically more stable than the amide bond under physiological conditions, resisting cleavage by fatty acid amide hydrolase (FAAH) analogues.
Pharmacology: Mechanism of Action[3]
Target Activation (TRPV1)
The compound acts as a non-selective cation channel agonist . Upon binding to the intracellular side of the TRPV1 channel (transmembrane domains 3 and 4), it stabilizes the open conformation of the pore.
-
Activation: Binding triggers the opening of the channel pore.[1]
-
Influx: Ca
and Na ions flow into the cell, causing membrane depolarization. -
Signaling: This depolarization triggers action potentials in C-fiber and A
-fiber nociceptors, perceived as pungency or burning pain. -
Desensitization (Therapeutic Phase): Prolonged or repeated activation leads to receptor desensitization (tachyphylaxis) and potential nerve terminal retraction, resulting in a refractory period where the neuron is unresponsive to noxious stimuli (analgesia).
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.
Caption: Mechanism of TRPV1 activation and subsequent desensitization by N-Hexyl-N'-vanillylurea.
Synthesis & Experimental Protocols
The synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a straightforward nucleophilic addition reaction. It exploits the high reactivity of isocyanates toward primary amines.
Synthesis Scheme
Reaction: Vanillylamine + Hexyl Isocyanate
Caption: Synthetic workflow for the production of N-Hexyl-N'-vanillylurea via isocyanate addition.
Detailed Protocol
Objective: Synthesize 10 mmol of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.
-
Preparation: In a flame-dried round-bottom flask, dissolve Vanillylamine Hydrochloride (1.90 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Activation: Add Triethylamine (TEA) (1.5 mL, ~11 mmol) to neutralize the hydrochloride salt and liberate the free amine. The solution should become clear.
-
Addition: Cool the mixture to 0°C using an ice bath. Slowly add Hexyl Isocyanate (1.45 mL, 10 mmol) dropwise over 15 minutes to prevent exothermic side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature under an inert atmosphere (Nitrogen or Argon) for 6–12 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using 5% Methanol in DCM. The starting amine spot (polar) should disappear.
-
-
Workup:
-
Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO
and Brine. -
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane (1:3 ratio) to yield white crystals.
-
Characterization: Confirm identity via
H-NMR (DMSO-d ) looking for the characteristic urea protons (singlet/triplet around 5.5-6.5 ppm) and the vanillyl aromatic signals.
Experimental Applications
Calcium Imaging Assay (In Vitro Potency)
To verify the agonist activity of the synthesized compound, a calcium flux assay is the standard validation method.
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).
-
Indicator: Fluo-4 AM (Calcium-sensitive fluorescent dye).
-
Protocol:
-
Load cells with Fluo-4 AM (4
M) for 45 mins at 37°C. -
Wash cells with assay buffer (HBSS + 20 mM HEPES).
-
Inject N-Hexyl-N'-vanillylurea (concentration range: 1 nM to 10
M). -
Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).
-
Control: Use Capsaicin (1
M) as a positive control (100% response) and Capsazepine (10 M) as an antagonist to block the signal.
-
Structure-Activity Relationship (SAR) Notes
Researchers utilize this specific hexyl-urea analogue to study the hydrophobic pocket depth of TRPV1.
-
Chain Length: The hexyl (C6) chain is suboptimal compared to the nonyl (C9) chain of capsaicin. This results in a higher EC
(lower potency) but allows for the study of "partial agonism" or rapid reversibility. -
Urea vs. Amide: The urea linker increases polarity and hydrogen bonding potential compared to the amide, often altering the binding kinetics (on-rate/off-rate) without abolishing activity.
References
-
Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic 'A-region'."[2] Journal of Medicinal Chemistry, 36(16), 2362–2372. Link
-
Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 2. The amide bond 'B-region'." Journal of Medicinal Chemistry, 36(16), 2373–2380. Link
-
Caterina, M. J., et al. (1997).[3] "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[4] Nature, 389, 816–824. Link
-
Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159-212. Link
-
Appendino, G., et al. (2002). "The structural requirements for binding to the vanilloid receptor VR1: a systematic study." Bioorganic & Medicinal Chemistry, 10(3), 619-629. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
